molecular formula C12H14N4O2 B2864981 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole CAS No. 2034369-90-7

3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B2864981
CAS No.: 2034369-90-7
M. Wt: 246.27
InChI Key: UAVOUYUDTNFIEF-UHFFFAOYSA-N
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Description

The compound 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a complex organic molecule that features a combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole typically involves multi-step organic reactions. One possible route could include the formation of the oxadiazole ring through a cyclization reaction of a suitable precursor, followed by the introduction of the pyrrolidinyl and methylpyrrolyl groups via nucleophilic substitution or coupling reactions. Reaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the oxadiazole ring, potentially converting it to other heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Conditions may involve the use of bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.

Biology

In biological research, the compound could be investigated for its potential as a bioactive molecule. Its heterocyclic rings may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

The compound may have potential therapeutic applications, particularly if it exhibits activity against specific biological pathways or targets. Research could focus on its efficacy and safety as a pharmaceutical agent.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings, which may confer distinct chemical and biological properties. This could make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1-methylpyrrol-2-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-15-5-2-3-10(15)12(17)16-6-4-9(7-16)11-13-8-18-14-11/h2-3,5,8-9H,4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVOUYUDTNFIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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